5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclobutylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWFDPWDINFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Applications of 1-Cyclobutyl-5-(chloromethyl)pyrazole
The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 1-cyclobutyl-5-(chloromethyl)pyrazole , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns (e.g., JAK/BTK kinase inhibitor development).
Part 1: Executive Summary & Structural Significance
1-cyclobutyl-5-(chloromethyl)pyrazole (CAS: 2137752-38-4) is a bifunctional electrophilic scaffold. It features a pharmacologically privileged pyrazole core substituted with a steric cyclobutyl group at the
-
Medicinal Utility: The cyclobutyl group provides significant lipophilic bulk (
character) without the rotational entropy penalty of linear alkyl chains, optimizing the "magic methyl" effect in protein binding pockets. -
Synthetic Utility: The chloromethyl group serves as a highly reactive "warhead" for
derivatization, allowing the rapid attachment of nucleophilic pharmacophores (amines, thiols, phenols).
Part 2: Physicochemical Profile
The following data aggregates calculated and vendor-verified properties essential for formulation and ADME prediction.
Table 1: Core Physicochemical Parameters[1]
| Property | Value | Context/Implication |
| Molecular Formula | -- | |
| Molecular Weight | 170.64 g/mol | Fragment-like; suitable for LEL (Ligand Efficiency) optimization. |
| CAS Number | 2137752-38-4 | Key identifier for sourcing. |
| cLogP (Lipophilicity) | ~1.82 | Moderately lipophilic; good membrane permeability potential. |
| TPSA | ~17.8 | Low polar surface area; suggests high blood-brain barrier (BBB) penetration potential. |
| 0.625 | High 3D-character due to cyclobutyl ring; improves solubility/selectivity over planar analogs. | |
| H-Bond Donors/Acc. | 0 / 2 | Acts purely as an H-bond acceptor (pyrazole nitrogens). |
| Physical State | Low-melting Solid / Oil | Often isolated as a viscous oil or low-melting waxy solid due to asymmetry. |
Part 3: Synthetic Architecture
The synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for the 1,3-isomer. A robust protocol requires controlling the regioselectivity during the cyclocondensation step.
Primary Synthetic Route (Regioselective Cyclocondensation)
The most reliable route involves the condensation of cyclobutylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate), followed by functional group interconversion (FGI).
Step-by-Step Protocol:
-
Cyclocondensation: React cyclobutylhydrazine hydrochloride with ethyl 2,4-dioxovalerate in ethanol/acetic acid.
-
Critical Control: Use of a protic solvent often favors the 1,5-isomer, but regioisomers must be separated by chromatography.
-
-
Reduction: Reduce the resulting ester (ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate) using
or DIBAL-H in THF at 0°C to yield the primary alcohol. -
Chlorination: Convert the alcohol to the chloride using Thionyl Chloride (
) in DCM or Methanesulfonyl chloride ( ) followed by .
Synthesis & Reactivity Flowchart
The following diagram visualizes the critical path from raw materials to the active electrophile and its downstream applications.
Caption: Figure 1. Regioselective synthesis pathway from cyclobutylhydrazine to the target chloromethyl scaffold.
Part 4: Reactivity & Stability Profile
Electrophilic Reactivity ( )
The chloromethyl group at position 5 is highly activated. The adjacent pyrazole ring is electron-deficient (pyridine-like nitrogen), which inductively pulls electron density, making the methylene carbon significantly electropositive.
-
Primary Reaction: Nucleophilic Substitution (
). -
Ideal Nucleophiles: Primary/Secondary amines (for drug linkers), Thiophenols, Alkoxides.
-
Kinetics: Fast reaction rates expected. Requires non-nucleophilic bases (DIPEA,
) to scavenge HCl byproducts.
Stability Concerns
-
Hydrolysis: The compound is sensitive to moisture. Prolonged exposure to water/humidity can hydrolyze the C-Cl bond to the alcohol (benzyl-like stability). Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory.
-
Thermal Stability: The cyclobutyl ring introduces ring strain (~26 kcal/mol). While stable at room temperature, temperatures exceeding 120°C may induce ring expansion or radical cleavage.
Mechanistic Reactivity Map
Caption: Figure 2. Divergent reactivity pathways: Productive derivatization (Blue) vs. hydrolytic degradation (Red).
Part 5: Analytical Characterization Standards
To validate the identity of the synthesized or purchased material, the following spectral signatures must be confirmed.
-NMR (Expected Shifts in )
- 7.50 ppm (d, 1H): Pyrazole C3-H (Deshielded aromatic).
- 6.30 ppm (d, 1H): Pyrazole C4-H.
-
4.80 - 5.10 ppm (m, 1H): Cyclobutyl
-CH methine (Quintet-like). -
4.60 ppm (s, 2H): Chloromethyl
-Cl (Characteristic singlet). - 2.40 - 2.60 ppm (m, 2H): Cyclobutyl ring protons (High field).
- 1.80 - 2.00 ppm (m, 4H): Cyclobutyl ring protons.
Safety & Handling (SDS Highlights)
-
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects - alkylating agent).
-
PPE: Nitrile gloves (double-gloved recommended), chemical safety goggles, and face shield. Handle strictly within a fume hood.
-
Neutralization: Quench spills with 10% aqueous ammonium hydroxide or sodium thiosulfate solution.
References
-
Fluorochem Ltd. (2025).[1] Safety Data Sheet: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 1-substituted-5-chloromethylpyrazoles. National Library of Medicine.[2] Retrieved from [2]
- Fustero, S., et al. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (General methodology for pyrazole regioselectivity).
- Pfizer Inc. (2018). Patent WO2018/067422.
Sources
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic considerations, and its strategic application in drug discovery as a versatile intermediate. Furthermore, this guide includes essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. The content is structured to serve as a practical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold".[2] This means that the pyrazole core is found in a multitude of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Sildenafil (a vasodilator) feature this versatile ring system, underscoring its therapeutic relevance.[4][5]
The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole represents a key example of such a functionalized intermediate. It provides a pre-installed cyclobutyl group at the N1 position and a reactive chloromethyl handle at the C5 position, making it an ideal starting point for library synthesis and lead optimization campaigns.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The key identifiers and computed physicochemical properties for 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole are summarized below.
| Identifier/Property | Value | Source |
| CAS Number | 2137752-38-4 | [6] |
| IUPAC Name | 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole | [6] |
| Molecular Formula | C₈H₁₁ClN₂ | [6] |
| Molecular Weight | 170.64 g/mol | [6] |
| Canonical SMILES | ClCC1=CC=NN1C1CCC1 | [6] |
| InChI | InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2 | [6] |
| InChI Key | DGEWFDPWDINFOT-UHFFFAOYSA-N | [6] |
| MDL Number | MFCD31431656 | [6] |
| LogP (predicted) | 1.82 | [6] |
| Fraction C(sp3) | 0.625 | [6] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials.
Caption: Proposed two-step synthesis of the target pyrazole.
Step-by-Step Protocol and Mechanistic Rationale
Step 1: Hydrazone Formation
-
Reactants: Cyclobutylhydrazine and a suitable 1,3-dicarbonyl equivalent, such as 1-chloro-4,4-dimethoxy-2-butanone. The dimethoxy group serves as a protected aldehyde.
-
Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which also serves as a catalyst.
-
Mechanism: The more nucleophilic nitrogen of cyclobutylhydrazine attacks one of the carbonyl carbons (the ketone in this case), followed by dehydration to form the stable hydrazone intermediate. This step is a classic condensation reaction. The choice of which nitrogen attacks is governed by sterics and electronics, but the reaction proceeds to the cyclized product regardless.
Step 2: Intramolecular Cyclization and Aromatization
-
Conditions: The hydrazone intermediate is heated, often in the same pot, to promote cyclization. The acidic conditions from the previous step facilitate the hydrolysis of the acetal to reveal the aldehyde.
-
Mechanism: The remaining nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the newly revealed aldehyde carbon, forming a five-membered ring. Subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic pyrazole ring. This type of reaction is a variant of the Knorr pyrazole synthesis. The regioselectivity (placement of the cyclobutyl and chloromethyl groups) is determined by the initial condensation site and the nature of the electrophilic carbons.
This proposed pathway is efficient and relies on fundamental, well-documented reactions in heterocyclic chemistry, making it a robust starting point for process development.
Applications in Drug Discovery and Development
The primary value of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole lies in its utility as a versatile chemical building block. Its structure is strategically designed for facile incorporation into larger, more complex molecules.
Caption: Role as a versatile intermediate in scaffold development.
The chloromethyl group at the C5 position is a potent electrophilic handle. It readily undergoes nucleophilic substitution reactions (S_N2) with a wide variety of nucleophiles:
-
Amines (R-NH₂): Forms aminomethyl-pyrazole derivatives, crucial for introducing basic centers to modulate solubility and target interactions.
-
Alcohols (R-OH) and Thiols (R-SH): Yields ether and thioether linkages, respectively, which are common in bioactive molecules.
-
Carboxylates (R-COO⁻): Creates ester linkages that can act as prodrugs.
Furthermore, the chloromethyl group can be converted into other functional groups, expanding its synthetic utility. For example, substitution with sodium azide yields an azidomethyl derivative, a key precursor for "click chemistry" (Huisgen cycloaddition). This allows for the efficient and high-yield coupling of the pyrazole scaffold to other molecular fragments.
The N1-cyclobutyl group provides a degree of lipophilicity and a three-dimensional structural element, which can be critical for optimizing binding affinity and pharmacokinetic properties (ADME) of a drug candidate.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is essential.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[6] It is marked with the GHS07 pictogram for being an irritant.[6] Due to the presence of a reactive chloromethyl group, it should also be treated as a potential skin and eye irritant.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10][11]
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[9][12] Do not induce vomiting.[10]
-
If on Skin: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[9][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[10]
-
Transportation: This compound is classified for transport under UN Number 3265, Hazard Class 8 (Corrosive Liquid, Acidic, Organic, N.O.S.), Packing Group II.[6]
Conclusion
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a high-value building block for chemical synthesis, particularly within the domain of drug discovery. Its pre-functionalized structure, featuring a stable N-cyclobutyl pyrazole core and a reactive C-chloromethyl group, offers a streamlined route to novel and diverse chemical entities. A thorough understanding of its properties, synthetic access, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the development of next-generation therapeutics and other advanced materials.
References
-
PubChemLite. (n.d.). 5-(chloromethyl)-1-cyclohexyl-1h-pyrazole. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2022, February 3). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(chloromethyl)-1-methyl-1h-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-. Retrieved from [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Pyrazoles (Update 2017). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
Sources
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- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Advanced Architectures: Cyclobutyl-Substituted Pyrazoles in Drug Discovery
Topic: Literature Review of Cyclobutyl-Substituted Pyrazole Building Blocks Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the landscape of modern medicinal chemistry, the escape from "flatland" (increasing Fsp³ character) is a critical mandate for improving solubility, permeability, and target selectivity.[1] The cyclobutyl-substituted pyrazole motif has emerged as a high-value pharmacophore, occupying a "Goldilocks" zone between the metabolic liabilities of cyclopropyl groups and the steric bulk of cyclopentyl/cyclohexyl rings.
This guide provides a technical deep-dive into the synthesis, structural properties, and medicinal applications of cyclobutyl-pyrazoles. It contrasts synthetic routes for regiocontrol, details the metabolic advantages of the cyclobutane ring, and offers validated protocols for generating key boronic ester building blocks used in Suzuki-Miyaura couplings.[1]
Medicinal Chemistry Rationale: The "Puckered" Bioisostere
Structural Dynamics and Fsp³ Character
Unlike the planar cyclopropyl ring (bond angles ~60°), the cyclobutyl ring adopts a non-planar, "puckered" conformation to relieve torsional strain.[1] This puckering (dihedral angle ~25-35°) creates a unique 3D volume that can fill hydrophobic pockets more effectively than planar alkyl chains or aromatic rings.
-
vs. Isopropyl: The cyclobutyl group is a rigidified bioisostere of the isopropyl group. It reduces the entropic penalty of binding by locking the conformation, potentially increasing potency.
-
vs. Cyclopropyl: While cyclopropyl groups are common, they are susceptible to oxidative ring-opening and CYP450-mediated metabolism (specifically at the methine carbon). The cyclobutyl ring, with stronger C-C bonds and higher activation energy for ring opening, often demonstrates superior metabolic stability.[1]
Metabolic Stability Profile
A key advantage of the cyclobutyl motif is its resistance to oxidative metabolism compared to its homologs.
-
Cyclopropyl: Prone to formation of reactive intermediates (e.g., via radical ring opening).[1][2]
-
Cyclobutyl: The methylene hydrogens are less acidic and the ring strain is lower (~26 kcal/mol vs ~27.5 kcal/mol for cyclopropane), making it less prone to spontaneous metabolic activation, yet sufficiently distinct from standard alkyl chains to avoid rapid aliphatic hydroxylation.[1]
Synthetic Strategies: The Regioselectivity Challenge
Synthesizing 1-cyclobutyl-pyrazoles presents a classic heterocyclic challenge: Regiocontrol . The choice of route depends heavily on the substitution pattern at the C3 and C5 positions.
Route A: De Novo Cyclocondensation (The "Gold Standard")
The most robust method for ensuring regiochemical purity is the condensation of cyclobutylhydrazine with 1,3-dicarbonyl equivalents (diketones, keto-esters, or enaminones).[1]
-
Mechanism: The nucleophilic hydrazine attacks the most electrophilic carbonyl. By controlling the electronics of the 1,3-dicarbonyl (e.g., using an enaminone where one site is deactivated), exclusive formation of the 1,5- or 1,3-isomer is possible.[1]
-
Advantage: Unambiguous structure assignment; scalable.
-
Disadvantage: Requires cyclobutylhydrazine (often used as HCl salt), which is more expensive than simple alkyl halides.[1]
Route B: Direct N-Alkylation (The "Late-Stage" Approach)
Alkylation of a pre-formed pyrazole with cyclobutyl bromide or tosylate.
-
Mechanism: S_N2 substitution.
-
Issue: Pyrazoles are ambident nucleophiles. Alkylation of a 3-substituted pyrazole typically yields a mixture of 1,3- and 1,5-isomers. The ratio is governed by sterics (favoring the less hindered nitrogen) and tautomeric equilibrium.
-
Mitigation: Use of Cesium Carbonate (
) in DMF can sometimes improve ratios, but chromatographic separation is almost always required.[1]
Visualization of Synthetic Decision Making
Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester
This is a high-value building block for Suzuki coupling to introduce the cyclobutyl-pyrazole motif into kinase inhibitors.
Reaction Overview:
-
Alkylation: 4-Bromopyrazole
1-Cyclobutyl-4-bromopyrazole. -
Borylation: Lithium-Halogen Exchange followed by borate quench.
Step-by-Step Methodology:
Step A: Preparation of 1-Cyclobutyl-4-bromo-1H-pyrazole
-
Reagents: 4-Bromo-1H-pyrazole (1.0 eq), Bromocyclobutane (1.5 eq),
(2.0 eq), DMF (0.5 M). -
Procedure:
-
Charge a reaction vessel with 4-bromo-1H-pyrazole and
in anhydrous DMF. -
Add bromocyclobutane dropwise.
-
Heat the mixture to 90°C for 16 hours. (Note: Cyclobutyl bromide is less reactive than primary alkyl halides; heat is required).[1]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).[1]
-
Step B: Borylation to Pinacol Ester
-
Reagents: 1-Cyclobutyl-4-bromo-1H-pyrazole (1.0 eq), Isopropylmagnesium chloride (
, 2M in THF, 1.2 eq), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq), anhydrous THF. -
Procedure:
-
Dissolve the bromide in anhydrous THF under
atmosphere and cool to 0°C. -
Causality: Cooling to 0°C (rather than -78°C) is often sufficient for pyrazole magnesiation, but -78°C is safer to prevent halogen dance side reactions.
-
Add
dropwise. Stir for 1 hour to form the Grignard species (Knochel-Hauser exchange). -
Add the borolane reagent. Allow to warm to room temperature over 2 hours.
-
Quench: Saturated
. -
Isolation: Extract with DCM. The product is often stable enough to be used crude or purified via rapid silica plug.
-
Data Summary Table: Typical Yields
| Step | Reaction Type | Key Reagent | Typical Yield | Critical Parameter |
| A | N-Alkylation | Cyclobutyl bromide / | 65-75% | Temperature (90°C) required for secondary halide |
| B | Borylation | 80-90% | Anhydrous conditions; control of exotherm |
Case Study: Optimization of Kinase Inhibitors
In the development of CDK (Cyclin-Dependent Kinase) inhibitors, the pyrazole moiety acts as a hinge binder.[1] The N1-substituent extends into the solvent-exposed region or a hydrophobic sub-pocket.
Study: Evaluation of Pyrazole-Based Kinase Inhibitors Research has shown that replacing a methyl or isopropyl group with a cyclobutyl group often improves potency against CDK2/5.[3]
-
Observation: The cyclobutyl group provides optimal hydrophobic filling without the steric clash observed with cyclopentyl rings.
-
Result: Compounds containing the 1-cyclobutyl-pyrazole motif demonstrated
values in the nanomolar range (e.g., 24 nM against CDK2), outperforming cyclopropyl analogs which were less potent and less metabolically stable [1, 2].[1]
Signaling Pathway & Inhibition Logic[1]
Figure 2: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.[1]
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020) . Bioorganic & Medicinal Chemistry. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates . Journal of Medicinal Chemistry. [Link]
-
Regioselective Synthesis of N1-Substituted Pyrazoles . Journal of Organic Chemistry. [Link][1]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
Preparation of Boronic Esters via Grignard Exchange . Organic Syntheses. [Link][1]
Sources
Methodological & Application
Synthesis protocols using 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole as an intermediate
Application Note: Synthesis and Utilization of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Abstract
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly for the development of PRMT5 inhibitors, kinase inhibitors, and hemoglobin modulators. Its value lies in the unique combination of the electron-rich pyrazole ring and the lipophilic, conformationally restricted cyclobutyl group, which often improves metabolic stability and hydrophobic binding compared to standard ethyl or isopropyl analogs. This guide provides a definitive technical workflow for the synthesis, handling, and application of this intermediate, focusing on regiochemical integrity and yield optimization.
Part 1: Strategic Synthesis of the Intermediate
The synthesis of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (Target 3 ) is most reliably achieved via the chlorination of its alcohol precursor, (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Target 2 ). Direct cyclization to the chloromethyl species is possible but often suffers from poor regioselectivity (1,3- vs 1,5-isomer mixtures).
Workflow Diagram: Synthesis Pathway
Figure 1: Step-wise synthetic route ensuring 1,5-regioisomer fidelity.
Protocol A: Preparation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol
Note: This step establishes the critical C5-substitution pattern.
Reagents:
-
Cyclobutylhydrazine hydrochloride (1.0 equiv)
-
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 equiv) [Commercially available or prepared from ethyl pyruvate + DMF-DMA]
-
Ethanol (anhydrous)
-
Lithium Aluminum Hydride (LiAlH
) (powder)
Step-by-Step Methodology:
-
Cyclization: Dissolve cyclobutylhydrazine HCl (10 mmol) in anhydrous ethanol (50 mL). Add Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (10 mmol).
-
Critical Check: If using free hydrazine base, the reaction may favor the 1,3-isomer. The HCl salt or addition of acetic acid promotes the formation of the desired 1,5-isomer (Ester 1 ) via initial attack at the
-carbon.
-
-
Reflux: Heat to reflux for 4–6 hours. Monitor by LC-MS for the disappearance of hydrazine.
-
Workup: Cool, concentrate in vacuo. Partition residue between EtOAc and water.[1] Dry organic layer (
) and concentrate to yield the crude ester. -
Reduction: Suspend LiAlH
(1.2 equiv) in dry THF at 0°C. Add the crude ester (dissolved in THF) dropwise.-
Caution: Exothermic H
evolution.
-
-
Quench: Stir at 0°C for 1 hour. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the granular precipitate.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient) to obtain Intermediate 2 as a colorless oil/solid.
Part 2: Synthesis of the Chloromethyl Electrophile
This protocol converts the alcohol to the reactive alkyl chloride.
Protocol B: Chlorination using Thionyl Chloride
Reagents:
-
(1-cyclobutyl-1H-pyrazol-5-yl)methanol (Intermediate 2)
-
Thionyl Chloride (
) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous)
-
Catalytic DMF (1-2 drops)
Procedure:
-
Setup: Dissolve Intermediate 2 (1.0 g) in anhydrous DCM (10 mL) under
atmosphere. Cool to 0°C. -
Addition: Add
dropwise via syringe. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Endpoint: TLC should show complete consumption of the polar alcohol spot and appearance of a less polar spot.
-
-
Workup (Stability Critical):
-
Concentrate the reaction mixture in vacuo to remove DCM and excess
. -
Note: The product is often isolated as the hydrochloride salt or a free base oil. If the free base is required, partition between DCM and cold saturated
. Do not prolong exposure to aqueous base as the chloromethyl group is susceptible to hydrolysis.
-
-
Storage: Store the resulting oil/solid at -20°C under argon. It is a potent alkylating agent (vesicant); handle with extreme care.
Part 3: Application Protocols (Nucleophilic Substitution)
The primary utility of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is introducing the cyclobutyl-pyrazole motif into amines (drug pharmacophores) or carbon nucleophiles.
Reactivity Logic Diagram
Figure 2: Divergent application pathways for the intermediate.
Protocol C: N-Alkylation of Secondary Amines (General Procedure)
Targeting Kinase Inhibitor Scaffolds
Reagents:
-
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equiv)
-
Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)
-
Potassium Carbonate (
) (2.5 equiv) or DIPEA (3.0 equiv) -
Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Mixture: In a reaction vial, suspend the secondary amine and
in MeCN. -
Alkylation: Add the chloromethyl pyrazole (dissolved in minimal MeCN) to the suspension.
-
Conditions: Heat to 60°C for 4–12 hours.
-
Why MeCN? Acetonitrile is polar enough to dissolve the reagents but allows for easy workup compared to DMF.
-
-
Verification: Monitor by LC-MS. The product peak should show M+H corresponding to [Amine + 135 Da].
-
Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via prep-HPLC or silica chromatography (DCM/MeOH).
Data Summary: Typical Yields
| Nucleophile Type | Reagent Example | Base/Solvent | Typical Yield | Notes |
| 2° Amine | Morpholine | 85-95% | Very rapid reaction. | |
| Aniline | 4-Fluoroaniline | DIPEA / DMF | 60-75% | Requires higher temp (80°C). |
| Thiol | Thiophenol | >90% | Odor control required. | |
| Cyanide | NaCN | DMSO | 70-80% | Generates acetonitrile derivative. |
Part 4: Troubleshooting & Scientific Integrity
Regiochemistry Validation
A common failure mode is the inadvertent synthesis of the 1,3-isomer (3-chloromethyl-1-cyclobutyl-1H-pyrazole).
-
Diagnostic: In
NMR, the C4-proton of the 1,5-isomer (target) typically appears slightly upfield compared to the 1,3-isomer due to the shielding effect of the orthogonal cyclobutyl ring. -
Definitive Proof: Use NOESY NMR.
-
Target (1,5-isomer): Strong NOE correlation between the Cyclobutyl
and the C5-Chloromethyl protons. -
Impurity (1,3-isomer): Strong NOE correlation between the Cyclobutyl
and the C5-H (aromatic proton), not the chloromethyl group.
-
Stability Warning
The 5-chloromethyl moiety is a benzylic-like halide. It is prone to:
-
Hydrolysis: Converts back to alcohol in aqueous base.
-
Dimerization: Can self-react to form bis-pyrazole ethers if left in solution with traces of water/base.
-
Recommendation: Use immediately after synthesis or store as the HCl salt.
References
- Establishes the alcohol-aldehyde rel
-
Global Blood Therapeutics. (2018). Compounds and uses thereof for the modulation of hemoglobin (US Patent 10,017,491 B2).[2] Retrieved October 24, 2025, from
- Provides experimental context for (1-cyclobutyl-1H-pyrazol-5-yl)
- Pfizer Inc. (2010). Amino-heterocyclic compounds used as PDE9 inhibitors (WO2010084438A1). Retrieved October 24, 2025, from Describes the synthesis of 1-cyclobutyl-pyrazole intermediates and their use in medicinal chemistry.
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for designing novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[3] The 1,5-disubstituted pyrazole motif, in particular, offers a valuable vector for chemical space exploration in drug discovery programs.
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a key building block that capitalizes on the favorable attributes of the pyrazole core. The introduction of a chloromethyl group at the 5-position provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the facile and efficient introduction of diverse functional groups, enabling the synthesis of large and structurally varied compound libraries for biological screening. The cyclobutyl group at the 1-position can enhance metabolic stability and provide a desirable three-dimensional character to the molecule, which is often beneficial for optimizing pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole, empowering researchers to leverage this versatile building block in their drug discovery endeavors.
Mechanistic Insights: The SN2 Pathway at the Forefront
The reactivity of the chloromethyl group is primarily governed by the electronegativity of the chlorine atom, which polarizes the carbon-chlorine bond. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving the chloromethyl group can proceed through either an SN1 or SN2 mechanism. However, for a primary alkyl halide like 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole, the SN2 (Substitution Nucleophilic Bimolecular) pathway is the predominant and preferred mechanism.[4][5]
The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), leading to an inversion of stereochemistry at the carbon center.[4][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Several factors influence the efficiency and outcome of SN2 reactions with 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole:
-
Nucleophile Strength: Stronger nucleophiles, such as thiols and primary amines, will react more readily than weaker nucleophiles like alcohols or water.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.
-
Steric Hindrance: As a primary halide, the chloromethyl group is sterically unhindered, allowing for easy backside attack by the nucleophile.[4]
Diagram: Generalized SN2 Reaction Mechanism
Caption: Generalized SN2 reaction mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes the synthesis of 5-(aminomethyl)-1-cyclobutyl-1H-pyrazole derivatives, which are valuable intermediates for further functionalization.
Materials:
-
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
-
Amine (e.g., piperidine, morpholine, or a primary amine) (2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stirring plate with heating capabilities
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equivalent) and the chosen amine (2.0 equivalents).
-
Add anhydrous DMF or acetonitrile to dissolve the reactants.
-
Add the base (potassium carbonate or triethylamine, 2.0 equivalents) to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using potassium carbonate, filter the mixture to remove the inorganic salts. If using triethylamine, the salt may be removed by an aqueous workup.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 5-(aminomethyl)-1-cyclobutyl-1H-pyrazole derivative.
Data Presentation: Representative Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| Morpholine | K₂CO₃ | Acetonitrile | 80 (reflux) | 8 | 80-90 |
| Benzylamine | TEA | DMF | 60 | 12 | 75-85 |
Protocol 2: Reaction with Thiol Nucleophiles (Thioetherification)
This protocol outlines the synthesis of 5-(thiomethyl)-1-cyclobutyl-1H-pyrazole derivatives, which are of interest in various therapeutic areas.
Materials:
-
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
-
Thiol (e.g., thiophenol, sodium thiomethoxide) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stirring plate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
If using NaH: To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
-
If using K₂CO₃: To a round-bottom flask, add the thiol (1.1 equivalents), potassium carbonate (1.2 equivalents), and anhydrous DMF.
-
To the resulting mixture (from either step 2 or 3), add a solution of 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equivalent) in the corresponding solvent (THF or DMF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water (especially if NaH was used).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(thiomethyl)-1-cyclobutyl-1H-pyrazole derivative.
Data Presentation: Representative Thioetherification Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium thiomethoxide | - | DMF | RT | 2 | 90-98 |
| Thiophenol | NaH | THF | 0 to RT | 4 | 85-95 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | RT | 6 | 80-90 |
Protocol 3: Reaction with Alkoxide Nucleophiles (Etherification)
This protocol details the synthesis of 5-(alkoxymethyl)-1-cyclobutyl-1H-pyrazole derivatives.
Materials:
-
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
-
Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na) (1.1 equivalents)
-
Anhydrous alcohol as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stirring plate
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add sodium hydride or sodium metal (1.1 equivalents) portion-wise to the stirred alcohol to generate the corresponding sodium alkoxide in situ.
-
Once the base has fully reacted, add 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize any excess base with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 5-(alkoxymethyl)-1-cyclobutyl-1H-pyrazole, which can be purified by column chromatography or distillation.
Data Presentation: Representative Etherification Reactions
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | NaH | Methanol | Reflux | 12 | 70-80 |
| Ethanol | Na | Ethanol | Reflux | 18 | 65-75 |
| Benzyl alcohol | NaH | THF | Reflux | 24 | 60-70 |
Experimental Workflow Visualization
Caption: General experimental workflow for SN2 reactions.
Safety and Handling Considerations
-
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole: This compound is an alkylating agent and should be handled with care. It is likely to be a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and use appropriate quenching procedures. Sodium metal is also highly reactive with water.
-
Solvents: Anhydrous solvents are often required. Ensure proper handling and storage to maintain their anhydrous nature. Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Nucleophiles: Many amines and thiols are corrosive and have strong odors. Handle them in a fume hood.
Conclusion
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of novel pyrazole-containing compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to perform a variety of nucleophilic substitution reactions, enabling the exploration of diverse chemical space in the pursuit of new therapeutic agents. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions, scientists can efficiently generate libraries of compounds for biological evaluation, accelerating the drug discovery process.
References
- Götzinger, A. C., & Müller, T. J. J. (n.d.). Pyrazole Chemistry Developments. Science of Synthesis.
- PubChem. (n.d.). (1-cyclobutyl-1h-pyrazol-5-yl)methanamine. National Center for Biotechnology Information.
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- 194 recent advances in the synthesis of new pyrazole deriv
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- BenchChem. (2025). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
- Fuse, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).
- 1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Heterocyclic Compounds.
- Jung, J.-C. (2004).
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
- Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206–241.
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.).
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry.
- Girisha, K. S., et al. (2010). Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline. European Journal of Medicinal Chemistry, 45(10), 4640–4644.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Ganapure, S. D., et al. (n.d.). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
- Development of Electronic Lab-book for College Chemistry-Experiment - SN1 & SN2 Reactions. (n.d.). SciTePress.
- Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (n.d.). Royal Society of Chemistry.
Sources
- 1. societachimica.it [societachimica.it]
- 2. Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scitepress.org [scitepress.org]
Application Note: High-Fidelity Synthesis & Coupling of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole for Kinase Inhibitor Discovery
This Application Note provides a comprehensive technical guide for the synthesis and utilization of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (referred to herein as CMP-Cyc ). This molecule serves as a critical electrophilic building block in the design of Type I and Type II kinase inhibitors, particularly for targets requiring hydrophobic bulk in the ribose-binding pocket or solvent-front region (e.g., ALK, ROS1, TRK).
Executive Summary & Strategic Rationale
In modern kinase inhibitor design, the 1-substituted pyrazole moiety is a privileged scaffold, appearing in approved drugs like Crizotinib, Ruxolitinib, and Lorlatinib. The 1-cyclobutyl group specifically offers a unique balance of lipophilicity and metabolic stability compared to isopropyl or cyclopentyl analogs, often providing optimal filling of the hydrophobic ATP-binding pocket while minimizing cytochrome P450 liability.
The 5-(chloromethyl) functionality transforms this scaffold into a versatile "warhead linker." It enables the rapid attachment of solubilizing tails (e.g., morpholines, piperazines) or hinge-binding motifs via nucleophilic substitution (
Key Chemical Features
| Feature | Property | Function in Drug Design |
| Cyclobutyl Ring | Fills hydrophobic pockets (e.g., Gatekeeper region); improves metabolic stability over linear alkyls. | |
| Pyrazole Core | Aromatic Heterocycle | Bioisostere for phenyl; H-bond acceptor (N2); scaffold rigidity. |
| 5-Chloromethyl | Electrophile (Alkyl Halide) | Reactive handle for |
Chemical Synthesis Protocol
Retrosynthetic Analysis
While cyclization of hydrazines with
Workflow Diagram (Graphviz)
Figure 1: Step-wise synthetic pathway ensuring exclusive 1,5-substitution.
Detailed Experimental Procedures
Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole
Objective: Construct the pyrazole core.
-
Reagents: Cyclobutylhydrazine hydrochloride (10.0 g, 81.6 mmol), 1,1,3,3-Tetramethoxypropane (14.8 g, 90 mmol), Ethanol (100 mL), Conc. HCl (1 mL).
-
Procedure:
-
Dissolve cyclobutylhydrazine HCl in Ethanol. Add 1,1,3,3-Tetramethoxypropane.
-
Add catalytic HCl and heat to reflux for 4 hours .
-
Monitor by TLC (30% EtOAc/Hexane).
-
Cool to RT, concentrate in vacuo.
-
Dilute with saturated
and extract with DCM ( mL). -
Dry over
, filter, and concentrate. -
Purification: Distillation or Flash Chromatography (0-20% EtOAc/Hexane).
-
-
Yield: ~85-90% (Colorless oil).
Step 2: Regioselective C5-Formylation/Hydroxymethylation
Objective: Introduce the carbon handle at the 5-position. N-alkyl pyrazoles undergo lithiation preferentially at C5 due to coordination with the N1 nitrogen.
-
Reagents: 1-Cyclobutyl-1H-pyrazole (5.0 g, 41 mmol),
-Butyllithium (2.5 M in hexanes, 18 mL, 45 mmol), Paraformaldehyde (excess), dry THF (100 mL). -
Procedure:
-
Dissolve 1-cyclobutyl-1H-pyrazole in anhydrous THF under Argon.
-
Cool to -78°C (Acetone/Dry Ice bath).
-
Add
-BuLi dropwise over 20 mins. Maintain temp < -70°C. -
Stir at -78°C for 1 hour (Solution turns yellow/orange).
-
Add Paraformaldehyde (solid, depolymerized by heating in a separate flask and cannulating the gas, or adding dry solid directly if highly reactive grade) or quench with DMF (5 mL) to get the aldehyde, then reduce with
. Note: Paraformaldehyde addition is direct to alcohol. -
Allow to warm to RT overnight.
-
Quench with saturated
. Extract with EtOAc.[1]
-
-
Intermediate Data: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol .
-
Yield: ~70%.
-
Step 3: Chlorination to CMP-Cyc
Objective: Convert the alcohol to the reactive alkyl chloride.
-
Reagents: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol (3.0 g), Thionyl Chloride (
, 2.0 eq), DCM (30 mL). -
Procedure:
-
Dissolve alcohol in DCM at 0°C .
-
Add
dropwise. -
Stir at RT for 2 hours.
-
Critical Step: Evaporate volatiles strictly under reduced pressure (remove excess
). Co-evaporate with toluene twice to remove traces of acid. -
Storage: The product is an unstable alkyl halide. Store at -20°C under Argon. Use immediately for coupling if possible.
-
Application Protocol: Kinase Inhibitor Coupling
Scenario: Attaching a solubilizing piperazine tail to the CMP-Cyc fragment. This mimics the structure of several synthesis intermediates for ALK inhibitors.
Coupling Workflow (Graphviz)
Figure 2: Standard coupling protocol for introducing solubilizing tails.
Protocol Steps
-
Setup: In a reaction vial, dissolve CMP-Cyc (1.0 eq) in Acetonitrile (MeCN).
-
Nucleophile: Add N-Boc-piperazine (1.2 eq).
-
Base: Add
(3.0 eq) or DIPEA (2.5 eq). -
Conditions: Heat to 60°C for 4-6 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Validation: The product (1-cyclobutyl-5-((4-boc-piperazin-1-yl)methyl)-1H-pyrazole) should show a distinct disappearance of the
peak (~4.6 ppm) and appearance of the peak (~3.5-3.8 ppm) in NMR.
Analytical Data & Troubleshooting
Expected NMR Signatures (CDCl3)
| Proton Environment | Chemical Shift ( | Multiplicity | Notes |
| Py-H3 | 7.45 - 7.55 | Doublet | Characteristic pyrazole CH |
| Py-H4 | 6.20 - 6.30 | Doublet | Upfield pyrazole CH |
| N-CH (Cyclobutyl) | 4.80 - 5.00 | Multiplet | Deshielded methine |
| Py-CH2-Cl | 4.60 - 4.70 | Singlet | Diagnostic Peak |
| Cyclobutyl CH2 | 1.80 - 2.60 | Multiplets | Ring puckering effects |
Troubleshooting Guide
-
Issue: Low Yield in Step 2 (Lithiation).
-
Cause: Incomplete lithiation or temperature fluctuation.
-
Fix: Ensure temp stays < -70°C. Use fresh
-BuLi. Titrate -BuLi before use.
-
-
Issue: Regioisomer contamination (1,3-isomer).
-
Cause: If using the cyclization route (hydrazine + keto-ester) instead of lithiation.
-
Fix: Stick to the lithiation route for 100% regiocontrol. If cyclization is necessary, use the free hydrazine (not HCl salt) in non-polar solvents, though this is less reliable for this specific scaffold.
-
References
-
Regioselective Synthesis of Pyrazoles
- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: Bonacorso, H. G., et al. J. Org. Chem. (via PMC).
-
URL:[Link]
- Relevance: Establishes the rules for 1,3 vs 1,5 isomer formation based on hydrazine salt vs free base.
-
Lithiation of N-Substituted Pyrazoles
-
Kinase Inhibitor Scaffolds (General)
- Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors.
- Source:Molecules (MDPI).
-
URL:[Link]
- Relevance: Contextualizes the pyrazole scaffold in kinase drug discovery.
- Commercial Availability & Properties: Title: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole Product Page. Source: Fluorochem. Relevance: Confirms CAS 2137752-38-4 and physical properties.
Sources
Application Note: High-Performance Activation & Substitution of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a critical heterocyclic building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. The molecule features a reactive chloromethyl "handle" at the C5 position and a steric cyclobutyl group at N1.
While the chloromethyl group is an electrophile, its reactivity is often insufficient for sterically hindered or weak nucleophiles due to the moderate leaving group ability of the chloride ion (
"Activation" in this context refers to the chemical transformation of the alkyl chloride into a more reactive species—typically an alkyl iodide—to facilitate rapid, high-yield nucleophilic substitution (
Strategic Reagent Selection: The Activation Matrix
To maximize yield and minimize side reactions (such as hydrolysis to the alcohol or dimerization), reagent selection must be precise.
The Activators (Halide Exchange)
The primary method of activation is the Finkelstein Reaction (or in situ Finkelstein modification).
| Reagent | Role | Mechanism | Recommendation |
| Sodium Iodide (NaI) | Primary Activator | Converts | Standard. Use 0.1–0.5 eq for catalysis; 1.1 eq for difficult substrates. |
| TBAI (Bu | Phase Transfer Catalyst | Solubilizes Iodide in non-polar solvents (DCM/Toluene) and activates the C-Cl bond. | High Value. Use in biphasic systems or when polymer-supported reagents are used. |
| Silver Salts (AgOTf) | Lewis Acid Activator | Specialist. Use only for extremely weak nucleophiles. Expensive and difficult to scale. |
Base Selection (Proton Scavengers)
The substitution releases HCl (or HI). A base is required to drive the equilibrium.
-
DIPEA (Hünig's Base): The gold standard for aminations . Non-nucleophilic and soluble in organic solvents.
-
Cesium Carbonate (
): The "Cesium Effect" makes it superior for phenols and thiols . The large cation disrupts ion pairing, making the nucleophile "naked" and more reactive. -
Potassium tert-butoxide (KOtBu): Too strong; avoid. Risks deprotonating the pyrazole ring or causing elimination.
Solvent Systems
-
Acetone: Classic Finkelstein solvent (NaI is soluble, NaCl precipitates). Limit: Low boiling point (
). -
MeCN (Acetonitrile): Best balance of polarity and workup ease.
-
DMF/DMAc: Essential for
reactions. High boiling point allows for faster kinetics but harder to remove.
Mechanistic Workflow & Logic
The following diagram illustrates the activation pathway. The critical insight is that the Iodo-intermediate is generated in situ and immediately consumed. This prevents the isolation of the unstable alkyl iodide while harnessing its high reactivity.
Figure 1: Catalytic Finkelstein Activation Pathway. The iodide acts as a nucleophilic catalyst, converting the sluggish alkyl chloride into a reactive alkyl iodide.
Detailed Experimental Protocols
Protocol A: Catalytic Amination (For Drug Discovery)
Use this protocol for attaching amines (primary/secondary) to the pyrazole core.
Reagents:
-
Substrate: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 eq)
-
Amine: 1.2 eq
-
Activator: Sodium Iodide (NaI) (0.1 – 0.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 mmol) in MeCN (5 mL).
-
Activation: Add NaI (0.1 mmol, 15 mg). Stir at room temperature for 10 minutes. Observation: The solution may darken slightly to yellow (liberation of trace
), indicating activation. -
Addition: Add the Amine (1.2 mmol) followed by DIPEA (2.0 mmol).
-
Reaction: Seal the vial and heat to
for 4–6 hours.-
Note: Monitor by LCMS. The intermediate Iodide is rarely seen; you will observe the conversion of Cl-SM (M+H) directly to Product (M+H).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(2x) and Brine (1x). -
Purification: Dry over
, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).
Protocol B: Etherification with Phenols (Cesium-Promoted)
Use this protocol for creating ether linkages, common in PROTAC linkers or bi-aryl ether motifs.
Reagents:
-
Substrate: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 eq)
-
Phenol/Alcohol: 1.1 eq
-
Base: Cesium Carbonate (
) (1.5 eq) -
Activator: TBAI (0.1 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Deprotonation: In a vial, combine the Phenol (1.1 mmol) and
(1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Substrate Addition: Add the pyrazole substrate (1.0 mmol) and TBAI (0.1 mmol).
-
Reaction: Heat to
for 2–4 hours.-
Critical:
is hygroscopic. Ensure the reagent is dry/fresh to prevent hydrolysis of the chloromethyl group to the hydroxymethyl byproduct.
-
-
Workup: Pour the mixture into ice-water (20 mL). If the product is solid, filter the precipitate. If oil, extract with EtOAc/Ether.
-
Wash: DMF requires extensive water washes (3x) to remove.
-
Decision Logic for Optimization
Use the following logic gate to determine the correct activation strategy based on your specific nucleophile.
Figure 2: Reagent selection decision tree based on nucleophile electronics and steric environment.
Safety & Handling (E-E-A-T)
-
Genotoxicity Warning: 5-(Chloromethyl)pyrazoles are alkylating agents. They are structurally related to nitrogen mustards and can alkylate DNA. All weighing and handling must be performed in a fume hood .
-
Quenching: Any unreacted chloromethyl material should be quenched with a solution of 10% amine (e.g., morpholine) in methanol before disposal to destroy the alkylating potential.
-
Vesicant Properties: Avoid skin contact; these compounds can cause delayed blistering.
References
-
Finkelstein Reaction Mechanism & Utility
-
Reactivity of 5-Chloromethylpyrazoles
-
Cesium Carbonate in Alkylation (The Cesium Effect)
- Source:Chemical Reviews (2004).
-
URL:[Link]
-
Handling of Alkylating Agents
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. adichemistry.com [adichemistry.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Selection for Reactions Involving Chloromethyl Pyrazoles: A Detailed Guide for Researchers
Introduction
Chloromethyl pyrazoles are versatile synthetic intermediates of significant interest to researchers in medicinal chemistry and drug development. The chloromethyl group, a reactive electrophilic site, allows for the facile introduction of a variety of functional groups onto the pyrazole scaffold through nucleophilic substitution reactions. The choice of solvent is a critical parameter that dictates the reaction's efficiency, yield, and in some cases, its regioselectivity. This application note provides a comprehensive guide to solvent selection for reactions involving chloromethyl pyrazoles, grounded in mechanistic principles and supported by established protocols. We will delve into the underlying chemical principles, offer practical guidance, and provide detailed experimental protocols for common transformations.
Mechanistic Considerations: The SN1 vs. SN2 Dichotomy
The reactions of chloromethyl pyrazoles with nucleophiles predominantly proceed via a nucleophilic substitution mechanism. The chloromethyl group is a primary alkyl halide, which strongly favors the bimolecular nucleophilic substitution (SN2) pathway .[1] This is due to the low steric hindrance around the electrophilic carbon and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction.
The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The transition state involves a pentacoordinate carbon atom. The solvent plays a crucial role in stabilizing this transition state and influencing the nucleophilicity of the attacking species.
Caption: Concerted SN2 mechanism for nucleophilic substitution on a chloromethyl group.
In contrast, the unimolecular nucleophilic substitution (SN1) pathway is a two-step process involving the formation of a carbocation intermediate. While generally disfavored for primary halides, highly polar, protic solvents can, in some instances, promote solvolysis reactions that may have some SN1 character. However, for the majority of synthetic applications with chloromethyl pyrazoles, reaction conditions are chosen to explicitly favor the SN2 mechanism.
The Critical Role of the Solvent in SN2 Reactions
The ideal solvent for an SN2 reaction involving a chloromethyl pyrazole should meet several criteria:
-
Dissolve the reactants: Both the chloromethyl pyrazole and the nucleophile must have sufficient solubility in the chosen solvent.
-
Promote the reaction rate: The solvent should stabilize the SN2 transition state more than it stabilizes the reactants.
-
Minimize side reactions: The solvent should be inert under the reaction conditions and not compete with the intended nucleophile.
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).
Polar Aprotic Solvents: The Preferred Choice
Polar aprotic solvents are the most effective and widely recommended solvents for SN2 reactions of chloromethyl pyrazoles. These solvents possess a significant dipole moment, allowing them to dissolve ionic nucleophiles, but they lack acidic protons (e.g., O-H or N-H bonds).
Common Polar Aprotic Solvents:
| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 3.82 | 153 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | 3.92 | 82 |
| Acetone | (CH₃)₂CO | 20.7 | 2.88 | 56 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |
Why Polar Aprotic Solvents Excel:
Polar aprotic solvents enhance the rate of SN2 reactions primarily by solvating the cation of the nucleophilic salt, while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[2] They do not form a strong solvation shell around the nucleophile through hydrogen bonding, which would otherwise decrease its nucleophilicity.[3]
Caption: Solvation of a nucleophile in polar aprotic vs. polar protic solvents.
Polar Protic Solvents: Generally Avoided
Polar protic solvents, such as water, methanol, and ethanol, are generally poor choices for SN2 reactions with chloromethyl pyrazoles. Their ability to form strong hydrogen bonds with the nucleophile creates a "solvent cage," which significantly reduces its reactivity.[3] Furthermore, these solvents can act as competing nucleophiles, leading to undesired solvolysis products.
Practical Solvent Selection for Common Transformations
The following sections provide specific recommendations and protocols for common nucleophilic substitution reactions of chloromethyl pyrazoles.
O-Alkylation (Williamson Ether Synthesis)
The reaction of a chloromethyl pyrazole with an alkoxide or phenoxide is a classic Williamson ether synthesis.[2] This reaction is fundamental for creating pyrazole-containing ethers, which are common motifs in pharmacologically active molecules.
Recommended Solvents: DMF, DMSO, Acetonitrile, THF. [2][4]
Rationale: These polar aprotic solvents effectively dissolve the alkoxide or phenoxide salt and promote a high SN2 reaction rate. The choice among them often depends on the solubility of the specific reactants and the desired reaction temperature. DMF and DMSO are particularly effective due to their high polarity and boiling points, allowing for a wider range of reaction temperatures.[4]
Protocol 1: Synthesis of a Pyrazolyl-Aryl Ether
-
Reactants: 4-(Chloromethyl)-1-phenyl-1H-pyrazole, Phenol, Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol (1.1 mmol) in DMF (10 mL) at room temperature, add potassium carbonate (1.5 mmol).
-
Stir the mixture for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
S-Alkylation
The formation of thioethers from chloromethyl pyrazoles and thiols or thiophenols is another important transformation. Thioethers are valuable intermediates in organic synthesis and are present in numerous bioactive compounds.
Recommended Solvents: DMF, Ethanol, Methanol. [5]
Rationale: While polar aprotic solvents like DMF are excellent choices, S-alkylation can also be effectively carried out in polar protic solvents like ethanol or methanol. Thiols are generally more potent nucleophiles than their corresponding alcohols, and their nucleophilicity is less diminished by hydrogen bonding in protic solvents. The choice often depends on the specific thiol and the desired reaction conditions. For instance, a protocol for the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity utilizes DMF as the solvent for the S-alkylation of a thiophenol with a chloromethyl pyrazole derivative.[5]
Protocol 2: Synthesis of a Pyrazolyl Thioether [5]
-
Reactants: 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 4-mercaptophenyl derivative, Sodium Hydride (NaH)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 60% NaH (3 mmol) in DMF (10 mL) under a nitrogen atmosphere at 20 °C, add a solution of the 4-mercaptophenyl derivative (1.5 mmol) in DMF.
-
Stir the mixture for 30 minutes.
-
Add a solution of 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.8 mmol) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.[5]
N-Alkylation
The reaction of chloromethyl pyrazoles with amines or other nitrogen nucleophiles is a key method for the synthesis of more complex pyrazole derivatives.
Recommended Solvents: DMF, DMSO, Acetonitrile.
Rationale: Similar to O-alkylation, polar aprotic solvents are preferred to enhance the nucleophilicity of the amine. The choice of solvent can also influence the regioselectivity if the pyrazole itself has a free N-H group that could also be alkylated.[6]
C-Alkylation (Cyanation)
The introduction of a cyano group via reaction with a cyanide salt is a valuable transformation, as the resulting nitrile can be further elaborated into a variety of functional groups.
Recommended Solvents: DMSO, DMF.
Rationale: Cyanide is a potent nucleophile, and its reactivity is maximized in polar aprotic solvents that solvate the accompanying cation. DMSO is often the solvent of choice for cyanation reactions.
The Role of Phase-Transfer Catalysis (PTC)
For reactions where the nucleophile is an inorganic salt with poor solubility in common organic solvents, Phase-Transfer Catalysis (PTC) can be a powerful technique.[7] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the chloromethyl pyrazole is dissolved.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
Solvent Systems for PTC: A biphasic system is typically employed, consisting of an aqueous or solid phase containing the nucleophile and an organic phase containing the chloromethyl pyrazole and the catalyst. Non-polar solvents like toluene or dichloromethane can be used for the organic phase. In some cases, solvent-free PTC can also be employed.[8]
Caption: General workflow for Phase-Transfer Catalysis.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no reaction | Poor solubility of reactants. | Try a more polar aprotic solvent (e.g., switch from THF to DMF or DMSO). Increase the reaction temperature. |
| Low nucleophilicity. | Ensure the nucleophile is sufficiently deprotonated. Switch to a more polar aprotic solvent. | |
| Side product formation | Competing elimination reaction (unlikely for primary halides). | Use a less basic nucleophile if possible. Lower the reaction temperature. |
| Solvent participation. | Switch from a protic to an aprotic solvent. | |
| Difficulty in product isolation | High-boiling point solvent (DMF, DMSO). | Perform an aqueous workup to remove the solvent. Consider using a lower-boiling point solvent like acetonitrile or acetone if the reaction proceeds efficiently. |
Conclusion
The selection of an appropriate solvent is paramount for the successful execution of nucleophilic substitution reactions with chloromethyl pyrazoles. For the favored SN2 pathway, polar aprotic solvents such as DMF, DMSO, and acetonitrile are the solvents of choice , as they enhance the reactivity of the nucleophile. The specific solvent should be chosen based on the solubility of the reactants and the desired reaction temperature. For challenging reactions with poorly soluble nucleophiles, phase-transfer catalysis offers a robust alternative. By understanding the mechanistic principles and considering the practical aspects outlined in this guide, researchers can effectively optimize their reaction conditions to achieve high yields and purity in the synthesis of valuable pyrazole derivatives.
References
-
Bentley, T. W. (2007). The SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 72(12), 4483-4490.
-
Brainly.in. (2024). williamson synthesis can be occured by using which solvent.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?.
-
Sánchez-Migallón, A., & Fustero, S. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Google Patents. (n.d.). EP2167461B1 - Processes for the preparation of pyrazoles.
- El-Metwaly, N. M. (2017).
-
Bhat, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1483.
-
Dong, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265.
-
Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224-3232.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3845-3853.
-
Rostom, S. A. F., et al. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
-
Wei, Y., et al. (2015). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 20(8), 14261-14294.
-
Chemistry Stack Exchange. (2023). Williamson Ether synthesis use of particular solvent.
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
-
Mawgoud, A. M., et al. (2017). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate.
-
Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 136-150.
- Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
-
Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
-
Rstakyan, V. I. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1747-1748.
-
Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(20), 10985.
-
Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
-
ResearchGate. (2022). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- Knorr, L. (1883). Knorr Pyrazole Synthesis.
- Asian Journal of Chemistry. (2022).
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols.
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
-
ResearchGate. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
-
Bentley, T. W. (2007). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed.
-
Li, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 253-260.
-
ResearchGate. (2016). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
-
Li, R., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1777.
-
Growing Science. (n.d.). S-alkylation.
-
Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.
-
Li, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole Intermediates
This guide provides in-depth troubleshooting and purification strategies for researchers working with 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole and related intermediates. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose and solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole?
A1: The impurity profile is highly dependent on the synthetic route, but several common species are frequently observed. The primary challenge in pyrazole synthesis is often controlling regiochemistry.[1]
| Impurity Type | Common Name | Origin |
| Regioisomer | 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole | Non-selective cyclocondensation reaction.[1] |
| Byproduct | Methane-4,4'-diylbis(1-cyclobutyl-1H-pyrazole) | Side reaction during chloromethylation.[2] |
| Degradation | (1-Cyclobutyl-1H-pyrazol-5-yl)methanol | Hydrolysis of the chloromethyl group. |
| Starting Material | Unreacted cyclobutylhydrazine & diketone precursors | Incomplete reaction. |
Q2: My initial purity by NMR is ~85%. What is the best first-pass purification strategy?
A2: For purities in this range, silica gel flash column chromatography is typically the most effective first step. It is highly versatile for separating compounds with different polarities, which is common for the impurity profile of this intermediate.[3][4] If the major impurity is the regioisomer, chromatography is often the only viable method for achieving high purity.
Q3: How stable is the 5-(chloromethyl) group during purification?
A3: The chloromethyl group is a reactive electrophile and requires careful handling. It is susceptible to nucleophilic substitution. To ensure stability:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH in aqueous workups if the product is present. Use mild bases like sodium bicarbonate (NaHCO₃) for neutralization.
-
Limit Heat: Avoid prolonged heating, as this can accelerate degradation and byproduct formation. Concentrate fractions under reduced pressure at low temperatures (<40°C).
-
Solvent Choice: Be cautious with nucleophilic solvents (e.g., methanol, ethanol) during workup and chromatography, as they can potentially form ether byproducts. While often used in chromatography, fractions should be concentrated promptly.
Q4: Can I use crystallization to purify my material?
A4: Yes, crystallization can be an excellent method, particularly for removing small amounts of impurities with different solubility profiles or for a final polishing step after chromatography.[5][6] It is most successful when the desired compound is a stable, crystalline solid. However, it is generally ineffective at removing the 3-chloromethyl regioisomer, as their structural similarity often leads to co-crystallization.
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound and a major impurity are co-eluting during flash chromatography.
Root Cause Analysis & Solution: Co-elution typically occurs when the polarities of the two compounds are very similar, a common issue with regioisomers.
-
Step 1: Confirm the Impurity's Identity. Before optimizing, try to identify the impurity. An LC-MS analysis can confirm if the co-eluting peak has the same mass as your product, strongly suggesting it is the 3-chloromethyl regioisomer.
-
Step 2: Optimize Your Solvent System.
-
Reduce Elution Strength: A common mistake is running the gradient too quickly or with too strong a solvent system. Switch to a shallower gradient and a less polar mobile phase (e.g., move from Hexane/Ethyl Acetate to Hexane/Dichloromethane or Hexane/Toluene). This increases the interaction time with the silica, improving the chances of separation.
-
Change Solvent Selectivity: If reducing polarity fails, change the nature of the polar modifier. The "selectivity triangle" for chromatography solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) can be a useful guide. Switching from ethyl acetate to a system containing diethyl ether or MTBE can alter the specific interactions (especially hydrogen bonding) with your compounds and the silica gel, often resolving co-eluting spots.
-
-
Step 3: Consider a Different Stationary Phase. If silica gel fails, consider alternative stationary phases. For non-polar isomers, reversed-phase (C18) chromatography may provide the necessary resolution, though this is a more complex and expensive technique for preparative scales.
Problem 2: My product is decomposing on the silica gel column.
Root Cause Analysis & Solution: The chloromethyl group can be sensitive to the acidic nature of standard silica gel.
-
Step 1: Neutralize the Silica. Prepare a slurry of your silica gel in your starting eluent and add 1% triethylamine (or another volatile base like pyridine). This deactivates the acidic silanol groups responsible for degradation. This is a very common and effective technique for base-sensitive compounds.
-
Step 2: Use Deactivated Silica. Purchase pre-treated, deactivated silica gel for sensitive compounds.
-
Step 3: Work Quickly. Do not let the compound sit on the column for extended periods. Load the column and begin elution immediately. Concentrate the collected fractions as soon as they are identified by TLC.
Problem 3: I am experiencing poor recovery and yield after an aqueous workup.
Root Cause Analysis & Solution: This can be due to either product degradation or physical loss.
-
Step 1: Check the pH. As mentioned, the chloromethyl group is sensitive to basic conditions. Ensure any basic wash (e.g., NaHCO₃) is not overly concentrated or in contact for too long. Always end with a brine wash to break up emulsions and remove excess water before drying.
-
Step 2: Prevent Emulsions. Emulsions are a common cause of yield loss. A brine (saturated NaCl solution) wash is the most effective way to break up emulsions. If an emulsion persists, you can try passing the mixture through a pad of Celite.
-
Step 3: Back-Extraction. After separating the organic layer, perform a "back-extraction" by washing the aqueous layer one more time with a fresh portion of your extraction solvent (e.g., EtOAc or DCM). This will recover any dissolved product.
Problem 4: Crystallization attempts result in an oil or fail to produce crystals.
Root Cause Analysis & Solution: This indicates either high impurity levels preventing lattice formation or a poor choice of solvent.
-
Step 1: Pre-purify the Material. Crystallization works best on material that is already >90% pure. If your crude material is significantly less pure, run a quick plug of silica to remove baseline impurities before attempting crystallization.
-
Step 2: Systematic Solvent Screening. Use a systematic approach to find the right solvent system.
-
Place a small amount of your compound (~10-20 mg) in several different vials.
-
Add a few drops of a single solvent to each vial (e.g., isopropanol, ethyl acetate, toluene, heptane, acetonitrile).
-
A good single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
If no single solvent works, find a "solvent/anti-solvent" pair. Find a solvent that dissolves your compound well (the "solvent") and another in which it is completely insoluble (the "anti-solvent"). The two must be miscible. Dissolve your compound in a minimum amount of the hot solvent, then slowly add the anti-solvent dropwise until turbidity persists. Cool slowly.
-
-
Step 3: Induce Crystallization. If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous successful batch.
Purification Workflows & Protocols
General Purification Workflow
The following diagram outlines a general decision-making process for purifying your intermediate.
Caption: Decision workflow for purification strategy.
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating the target compound from its common regioisomer and other byproducts.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate. A good system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Dry-pack a column with silica gel. Wet the column with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the polarity (the gradient). For example:
-
2 column volumes (CV) of 95:5 Hexane:EtOAc
-
Gradient to 80:20 Hexane:EtOAc over 10 CV
-
Hold at 80:20 Hexane:EtOAc for 4 CV
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure at a temperature below 40°C.
Protocol 2: Purification via Acid Addition Salt Formation
This advanced technique can be highly effective for removing non-basic impurities.[7][8]
Caption: Workflow for purification via salt formation.
-
Dissolution: Dissolve the crude 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole in a non-polar organic solvent like toluene or diethyl ether.
-
Acidification: Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or 4M in dioxane) dropwise while stirring.
-
Crystallization of Salt: The pyrazole hydrochloride salt should precipitate out of the solution. Stir for 30 minutes in an ice bath to maximize precipitation.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with fresh, cold solvent (e.g., diethyl ether) to remove any soluble, non-basic impurities.
-
Liberation of Free Base: Suspend the collected salt in a biphasic mixture of dichloromethane (DCM) and water. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one more time with DCM.
-
Final Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free pyrazole.
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Reddit. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science Publisher. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
(PDF) Chloromethylation of pyrazole ring. ResearchGate. Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1'. Biblioteka Nauki. Available at: [Link]
-
Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. Available at: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]
-
Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1'. World News of Natural Sciences. Available at: [Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Thermal stability issues of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole during reflux
Topic: Thermal stability issues of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole during reflux Content type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Compound ID: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole CAS: 2137752-38-4 Functional Class: Reactive Heterocyclic Intermediate / Alkylating Agent
Executive Summary
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a high-value intermediate often employed in the synthesis of pharmaceutical scaffolds. Its utility stems from the electrophilic chloromethyl group at the C5 position. However, this same functionality renders the molecule thermally sensitive. During reflux, it is prone to solvolysis , auto-quaternization (polymerization) , and hydrolysis if protocols are not strictly controlled.
This guide addresses the specific thermal stability issues encountered during reflux and provides mechanistic troubleshooting to restore reaction integrity.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: Significant Purity Drop After Reflux in Protic Solvents
User Observation: "I refluxed the compound in ethanol (or methanol) for 4 hours. LC-MS shows a new peak with M+ - Cl + OMe (or OEt), and the starting material purity dropped to <60%."
Technical Diagnosis: Solvolysis (Nucleophilic Substitution)
The chloromethyl group at the C5 position behaves similarly to a benzylic halide. It is highly susceptible to
Corrective Action:
-
Switch Solvents: Immediately cease using protic solvents (MeOH, EtOH, iPrOH) for reflux steps involving this intermediate.
-
Recommended Media: Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM) , 1,2-Dichloroethane (DCE) , Toluene , or Acetonitrile (ACN) .
-
Protocol Adjustment: If the next step requires a nucleophile (e.g., an amine), add the nucleophile to the solution of the pyrazole in an aprotic solvent, rather than dissolving the pyrazole in a reactive solvent.
Issue 2: Formation of Insoluble Precipitate or "Gummy" Residue
User Observation: "During reflux in Toluene (or neat heating), the clear solution turned cloudy, and a sticky tar formed on the flask walls. The tar is insoluble in organic solvents but soluble in water."
Technical Diagnosis: Intermolecular Auto-Quaternization (Self-Alkylation) Even in inert solvents, the pyrazole ring contains a basic nitrogen (N2, pyridine-like). At high concentrations or elevated temperatures (reflux), the N2 of one molecule attacks the electrophilic chloromethyl group of another. This creates a quaternary ammonium salt (dimer/oligomer), which precipitates out of non-polar solvents.
Corrective Action:
-
Dilution Control: Run reactions at high dilution (0.05 M – 0.1 M) to statistically favor intramolecular reactions or reaction with the desired external reagent over intermolecular self-alkylation.
-
Temperature Management: Avoid reflux temperatures >80°C if possible. If high temperature is required, add the pyrazole solution dropwise to the reaction mixture to keep its instantaneous concentration low.
-
Base Scavenging: If the reaction allows, use a bulky inorganic base (e.g.,
) or a hindered organic base (e.g., DIPEA) to buffer the system, although this primarily addresses HCl generation (see below).
Issue 3: Acidic Fumes and Corrosion of Equipment
User Observation: "The reflux condenser is showing signs of corrosion, and pH paper at the vent turns red."
Technical Diagnosis: Dehydrohalogenation / Hydrolysis Trace moisture in the solvent or atmosphere can hydrolyze the C-Cl bond at reflux temperatures, releasing Hydrogen Chloride (HCl) gas and forming the hydroxymethyl impurity. The generated HCl can autocatalytically accelerate further degradation or degrade acid-sensitive protecting groups (like the cyclobutyl ring, though less likely).
Corrective Action:
-
Strict Anhydrous Conditions: Dry all solvents over molecular sieves (3Å or 4Å) before use.
-
Inert Atmosphere: Perform all reflux operations under a positive pressure of dry Nitrogen or Argon.
-
Acid Scavenger: Include a solid acid scavenger like Sodium Bicarbonate (
) or a polymer-supported amine scavenger in the flask if the chemistry permits.
Part 2: Visualizing the Instability
The following diagram illustrates the competition between the stable pathway and the degradation mechanisms (Solvolysis and Polymerization) driven by thermal energy.
Caption: Figure 1. Thermal degradation pathways of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. Choice of solvent and concentration dictates stability.
Part 3: Optimized Protocols
Protocol A: Safe Reflux/Handling Procedure
Use this protocol for reactions where the pyrazole is a reagent.
-
Solvent Preparation:
-
Select Toluene (BP 110°C) or 1,2-Dichloroethane (BP 83°C).
-
Dry solvent over activated 4Å molecular sieves for at least 12 hours.
-
Limit: Water content must be <50 ppm (Karl Fischer).
-
-
Reaction Setup:
-
Equip a 2-neck round bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Flush the system with Nitrogen for 10 minutes.
-
-
Dissolution & Heating:
-
Dissolve 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole in the solvent to a concentration of 0.1 M or less .
-
Note: If the reaction partner is stable, add it to the flask before heating.
-
Heat the oil bath to the required temperature. Do not overshoot the set point.
-
-
Monitoring:
-
Monitor by TLC (Hexane:EtOAc) every 30 minutes.
-
Look for baseline spots (quaternary salts) or polar spots (hydrolysis products).
-
Protocol B: Purification of Degraded Material
If degradation has occurred, use this method to recover the monomer.
| Fraction | Composition | Treatment |
| Solids/Tar | Quaternary Ammonium Salts | Discard. These are irreversible oligomers. |
| Filtrate | Monomer + Solvolysis Impurities | Proceed to Flash Chromatography . |
Flash Chromatography Steps:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes (95%) : Ethyl Acetate (5%) to Hexanes (80%) : Ethyl Acetate (20%) .
-
Load: Load sample as a liquid injection (dissolved in minimal DCM). Avoid solid loading with heat.
-
Collection: The chloromethyl pyrazole is typically less polar than the alcohol/ether impurities. Collect the lead fractions.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store the compound in solution? A: No. Even at room temperature, slow self-alkylation can occur in solution, especially in polar solvents like Acetone or Acetonitrile. Store the compound as a neat solid at -20°C under an inert atmosphere.
Q2: Is the cyclobutyl ring stable at reflux?
A: Generally, yes. The cyclobutyl ring has significant ring strain (~26 kcal/mol), but it is kinetically stable under standard reflux conditions (up to ~140°C) unless strong Lewis acids (e.g.,
Q3: Why does the color change from white to yellow/orange during heating? A: This indicates the formation of conjugated oligomers or oxidation products (N-oxides). While a slight color change is common, a deep orange/brown shift suggests significant decomposition. Check purity immediately.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 132448373, 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic substitution and benzylic halide reactivity).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for controlling regioselectivity in the synthesis of the pyrazole core. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomer formation, a common hurdle in synthetic organic chemistry. The pyrazole scaffold is a privileged structure in numerous pharmaceuticals and agrochemicals, making the precise control over its synthesis paramount for efficient drug development.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate and master the regioselective synthesis of pyrazoles.
The Core Challenge: The Knorr Synthesis and Regioisomeric Mixtures
The most common method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two different constitutional isomers, or regioisomers.[4][6][7]
Controlling which regioisomer is formed is often the primary challenge in the synthesis of polysubstituted pyrazoles.[7] The outcome of this reaction is a delicate interplay of several factors, which, if not properly controlled, can lead to difficult-to-separate mixtures and low yields of the desired product.[2][8]
Troubleshooting Guide: From Mixed Isomers to Pure Product
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
This is a frequent problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.[9]
Probable Causes & Solutions:
-
Insufficient Steric or Electronic Bias: The substituents on your 1,3-dicarbonyl (R² and R³ in Figure 1) do not provide a strong enough directive effect.
-
Solution 1: Modify Reaction Conditions (pH Control). The pH of the reaction is a critical parameter.[6][9][10]
-
Acidic Conditions: Under acidic catalysis, the reaction mechanism can be altered. Protonation of a carbonyl group increases its electrophilicity, making it a more favorable site for attack.[5][11][12] Try adding a catalytic amount of a mild acid like acetic acid.
-
Basic Conditions: In basic media, the more nucleophilic nitrogen of the substituted hydrazine tends to attack first.[6][13] This can sometimes reverse or improve selectivity compared to neutral or acidic conditions.
-
-
-
Suboptimal Solvent Choice: The solvent can dramatically influence the regioisomeric ratio.[2][9]
-
Solution 2: Employ Fluorinated Alcohols. Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[2][6][9] These solvents can modulate the reactivity of the reactants through hydrogen bonding and other non-covalent interactions.
-
Issue 2: The reaction is selective, but it's favoring the undesired regioisomer. How can I reverse the selectivity?
This indicates that the inherent electronic and steric factors of your substrates are directing the reaction away from your target molecule.
Probable Causes & Solutions:
-
Dominant Electronic Effects: An electron-withdrawing group (EWG) on the 1,3-dicarbonyl can strongly activate the adjacent carbonyl, making it the primary site of attack.[9]
-
Kinetic vs. Thermodynamic Control: The reaction temperature can determine whether the product distribution reflects the fastest-forming isomer (kinetic control) or the most stable isomer (thermodynamic control).[9]
-
Solution 2: Vary the Reaction Temperature. Systematically run the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to see if the isomeric ratio changes. Lower temperatures often favor the kinetically controlled product.
-
Issue 3: I've tried optimizing conditions, but I still have a mixture of regioisomers. What is the best way to separate them?
Separating pyrazole regioisomers can be challenging due to their similar polarities.[14]
Probable Causes & Solutions:
-
Similar Physicochemical Properties: The regioisomers have very close Rf values on TLC, making chromatographic separation difficult.
-
Solution 1: High-Performance Column Chromatography.
-
Stationary Phase: Standard silica gel is the most common choice for flash chromatography.[14]
-
Mobile Phase Optimization: The key to separation is finding the right solvent system. Test various mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) on TLC to maximize the difference in Rf values.[14] Using a shallow gradient during column chromatography is crucial.[14]
-
-
Solution 2: Recrystallization. If one isomer is significantly more abundant or has different solubility properties, careful recrystallization from a suitable solvent system can be used to isolate the major isomer in pure form.
-
Issue 4: I've isolated my products, but I'm unsure which isomer is which. How can I definitively determine the structure?
Unambiguous characterization is essential.
Probable Causes & Solutions:
-
Ambiguous 1D NMR Spectra: Standard ¹H and ¹³C NMR spectra may not be sufficient to distinguish between the two regioisomers.
-
Solution: 2D NMR Spectroscopy.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for this purpose.[1][9] A NOESY experiment will show cross-peaks between protons that are close in space (typically < 5 Å). An observed correlation between a proton on the N-substituent (e.g., the methyl group of methylhydrazine) and a proton on the pyrazole ring (e.g., the C5-H) provides definitive proof of the regiochemistry.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-substituent protons to a specific pyrazole ring carbon can also help assign the structure.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A1: The regioselectivity is governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction site, directing the incoming nucleophile to the less hindered carbonyl group.[6][7]
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more reactive site for nucleophilic attack.[6][7][9] Conversely, electron-donating groups can decrease its reactivity.
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, significantly influencing the initial point of attack.[6][9][10]
-
Solvent: The choice of solvent can dramatically impact the regioisomeric ratio. Fluorinated alcohols, for instance, have been shown to significantly improve regioselectivity.[2][6]
Q2: Are there alternative synthetic methods that offer better regioselectivity?
A2: Yes. When the Knorr condensation fails to provide the desired selectivity, other methods can be employed:
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or an alkene.[6] It offers a different and often highly regioselective pathway to the pyrazole core.[6][16]
-
Synthesis from α,β-Unsaturated Ketones (Vinyl Ketones): The condensation of hydrazines with α,β-unsaturated ketones that possess a leaving group can lead to pyrazoles in a regioselective manner.[4]
-
Multicomponent Reactions: Several multicomponent strategies have been developed that can build the pyrazole core with high regioselectivity in a single step from simple starting materials.[17][18]
Q3: Can computational chemistry help predict the major regioisomer?
A3: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to predict the outcome of cycloaddition reactions. By calculating the activation free energies for the different reaction pathways leading to the regioisomers, computational models can often accurately predict which isomer will be favored experimentally.[19] This can save significant laboratory time by guiding substrate design and reaction condition selection.
Data & Visualization
Table 1: Effect of Solvent on Regioselectivity
The following table illustrates the profound impact of solvent choice on the regiomeric ratio in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine. Data is adapted from studies on fluorinated alcohol solvents.[2]
| Entry | 1,3-Dicarbonyl Substituent (R¹) | Solvent | Regioisomeric Ratio (2a:4a) |
| 1 | 2-Furyl | EtOH | ~1:1.3 |
| 2 | 2-Furyl | TFE | 85:15 |
| 3 | 2-Furyl | HFIP | 97:3 |
| 4 | Phenyl | EtOH | 55:45 |
| 5 | Phenyl | HFIP | 99:1 |
2a represents the desired 3-substituted pyrazole; 4a is the undesired 5-substituted isomer. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Diagrams
Caption: Troubleshooting workflow for improving regioselectivity.
Key Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohol (HFIP)
This protocol is adapted from methodologies that have demonstrated high regioselectivity. [2][6] Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Methylhydrazine (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask, magnetic stirrer, TLC plates, standard workup and purification equipment.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
To this solution, add methylhydrazine (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the limiting starting material), remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the final isomeric ratio using ¹H NMR and/or GC-MS analysis. [6]
Protocol 2: Post-Synthesis Separation of Regioisomers by Flash Chromatography
This protocol provides a general workflow for separating a mixture of pyrazole regioisomers. [14] Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (standard grade, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column, flasks for fraction collection, TLC plates.
Procedure:
-
TLC Optimization: First, find an optimal solvent system using TLC. The goal is to achieve a clear separation between the spots of the two isomers with Rf values ideally between 0.2 and 0.5. Test various ratios of hexane and ethyl acetate.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude mixture in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This prevents band broadening during loading. [14]3. Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (the gradient) as the column runs.
-
Fraction Collection: Collect fractions systematically and monitor them by TLC to identify which fractions contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the separated products.
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing).
- Column chromatography conditions for separ
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Benchchem.
- Troubleshooting low yield in pyrazole synthesis
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- 194 recent advances in the synthesis of new pyrazole deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles.
- Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
- Pyrazole synthesis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Executive Summary
This guide provides a technical analysis of 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.[1]
In drug development, the primary analytical challenge with N-alkylated pyrazoles is regioisomer differentiation .[1] The synthesis of this compound typically involves the cyclization of hydrazine derivatives, which often yields a mixture of the desired 1,5-isomer (Target) and the thermodynamically stable 1,3-isomer (Alternative).[1]
This guide compares the spectral performance of the target molecule against its regioisomer, establishing a self-validating NMR protocol to ensure structural integrity.
Structural Analysis & Regiochemistry
The core challenge in verifying this structure is distinguishing the position of the chloromethyl group relative to the cyclobutyl ring.
The Comparison: Target (1,5-Isomer) vs. Alternative (1,3-Isomer)
| Feature | Target: 1,5-Isomer | Alternative: 1,3-Isomer |
| Structure | Chloromethyl group at C5, adjacent to N1-Cyclobutyl.[1] | Chloromethyl group at C3, distal from N1-Cyclobutyl.[1] |
| Steric Environment | High steric crowding between Cyclobutyl and Chloromethyl. | Low steric crowding. |
| Key NMR Feature | Strong NOE between Cyclobutyl methine and CH₂Cl. | No NOE between Cyclobutyl methine and CH₂Cl. |
| H4 Chemical Shift | Typically more shielded due to steric twist. | Typically less shielded.[2] |
Synthesis & Regioselectivity Pathway
The following diagram illustrates the origin of the two isomers during the synthesis phase, highlighting the necessity for rigorous NMR validation.
Figure 1: Divergent synthesis pathways leading to the target 1,5-isomer and the common 1,3-regioisomer impurity.[1][3]
Experimental Protocol
To ensure high-resolution data capable of resolving fine coupling constants (
A. Sample Preparation[4][5][6][7]
-
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1]
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Reasoning: High concentration improves the signal-to-noise ratio for 2D experiments (NOESY/HMBC) but avoid saturation which distorts line shapes.[1]
-
-
Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube.
-
Reasoning: Removes suspended inorganic salts (e.g., NaCl from the chlorination step) that degrade magnetic field homogeneity (shimming).[1]
-
B. Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Spectral Width: 14 ppm (-1 to 13 ppm).[1]
-
Scans (NS): 16 (1D), 8 (COSY), 16 (NOESY).[1]
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).
-
Temperature: 298 K (25°C).[1]
Spectral Assignments & Data Comparison
The following data assumes a standard 400-600 MHz instrument in DMSO-d₆.
Predicted 1H NMR Data Table
| Position | Proton Type | δ (ppm) | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-3 | Aromatic | 7.55 | d | 1H | Deshielded by adjacent N2; couples with H4. | |
| H-4 | Aromatic | 6.45 | d | 1H | Shielded C4 position; characteristic pyrazole coupling.[1] | |
| N-CH | Cyclobutyl Methine | 5.10 | quint/m | 1H | Strongly deshielded by N1 attachment.[1] | |
| CH₂-Cl | Methylene | 4.85 | s | 2H | - | Deshielded by Cl and aromatic ring current.[1] |
| Cyclobutyl | Methylene (C2'/C4') | 2.40 - 2.60 | m | 4H | - | Complex multiplet; α-protons to the methine.[1] |
| Cyclobutyl | Methylene (C3') | 1.75 - 1.90 | m | 2H | - | Distal protons; most shielded.[1] |
Comparative Analysis: Distinguishing the Isomers
The 1D spectrum alone is often insufficient because the chemical shifts of the 1,3- and 1,5-isomers are very similar.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is the required self-validating step.[1]
The Validation Workflow (DOT Diagram)
This diagram outlines the logic flow for confirming the structure using 2D NMR.
Figure 2: Logic flow for distinguishing the 1,5-isomer from the 1,3-isomer using NOESY experiments.
Troubleshooting & Impurity Analysis
When analyzing the spectrum, be aware of these common artifacts and impurities specific to this synthesis.
Common Impurities Table
| Impurity | Chemical Shift (DMSO-d₆) | Origin | Remediation |
| Water | 3.33 ppm (variable) | Solvent/Hygroscopic salt | Store DMSO over molecular sieves.[1] |
| Dichloromethane | 5.76 ppm (s) | Extraction solvent | Extended vacuum drying (>4h).[1] |
| Hydrazine HCl | ~7.0-8.0 ppm (broad) | Unreacted starting material | Acidic wash during workup.[1] |
| Regioisomer | ~4.6 ppm (CH₂Cl) | Thermal isomerization | Column chromatography (regioisomers usually have different Rf values).[1] |
Critical Quality Check (QC)
-
Integration Ratio: Ensure the ratio of the Chloromethyl singlet (2H) to the Cyclobutyl methine (1H) is exactly 2:1 .[1] Deviations suggest overlap with the regioisomer or impurities.
-
Solvent Peak: Calibrate DMSO-d₆ residual pentet to 2.50 ppm . Incorrect referencing will shift the critical CH₂Cl peak, leading to misidentification.
References
-
Alkorta, I., et al. (2019).[1][4] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." International Journal of Molecular Sciences. Link
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[1]
-
Deng, X., & Mani, N. S. (2008).[1][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Link[1]
-
Oxford Instruments. (2022).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Deciphering Molecular Structure with Infrared Light
An In-Depth Guide to the Infrared (IR) Spectroscopy of Chloromethyl Pyrazoles for Researchers and Drug Development Professionals
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid, non-destructive method to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, rock, and twist.[1][2] These absorption frequencies are unique to the types of bonds and functional groups present, making the resulting IR spectrum a distinct molecular "fingerprint."
For researchers in medicinal chemistry and drug development, pyrazole derivatives are of immense interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of a chloromethyl substituent (-CH₂Cl) to the pyrazole scaffold can significantly modulate a compound's reactivity, lipophilicity, and metabolic stability. Accurately confirming the presence and structural integrity of this moiety is crucial. This guide provides a comprehensive analysis of the characteristic IR spectral peaks for chloromethyl pyrazoles, offering a comparative framework and practical insights for unambiguous structural elucidation.
Core Vibrational Signatures of Chloromethyl Pyrazoles
The IR spectrum of a chloromethyl pyrazole is a composite of vibrations from the pyrazole ring and the chloromethyl side chain. Understanding the expected regions for these absorptions is the first step in spectral interpretation.
The Pyrazole Ring: A Heteroaromatic Fingerprint
The pyrazole ring gives rise to a series of characteristic absorptions. While the exact positions can shift based on substitution patterns, the general regions are consistent.
-
N-H Stretching (if applicable): For pyrazoles with an unsubstituted ring nitrogen, a weak to medium intensity band appears in the 3500–3100 cm⁻¹ region.[5] This peak is often broadened due to intermolecular hydrogen bonding. In N-substituted pyrazoles, this peak will be absent.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the pyrazole ring typically results in one or more weak to medium peaks just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range.[6][7] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches.
-
C=N and C=C Ring Stretching: The pyrazole ring contains both C=N and C=C double bonds. Their stretching vibrations are coupled and appear as a series of medium to strong bands in the 1635–1400 cm⁻¹ region.[3][5][6] Often, a distinct peak around 1590 cm⁻¹ is attributed to the C=N stretching vibration.[3]
-
In-plane Ring Bending and Deformations: A complex series of absorptions in the fingerprint region, roughly between 1420 cm⁻¹ and 1000 cm⁻¹, corresponds to various in-plane bending and ring "breathing" modes.[5][8]
The Chloromethyl Group: Key Diagnostic Peaks
The -CH₂Cl group introduces several unique and highly informative peaks that are critical for confirming its presence.
-
Aliphatic C-H Stretching: The methylene (-CH₂) group exhibits both asymmetric and symmetric C-H stretching vibrations. These appear as medium to strong bands in the 3000–2850 cm⁻¹ region, distinctly at a lower wavenumber than the aromatic C-H stretches.[9][10]
-
CH₂ Bending (Scissoring): The scissoring vibration of the H-C-H bond angle in the methylene group typically gives rise to a medium intensity peak around 1465 cm⁻¹.[9][11]
-
CH₂ Wagging: A characteristic C-H wagging motion for a methylene group adjacent to a halogen (-CH₂X) is observed between 1300-1150 cm⁻¹.[7][12] This band can be a reliable indicator of the chloromethyl moiety.
-
C-Cl Stretching: The most direct evidence for the chloromethyl group is the C-Cl stretching vibration. Due to the heavier mass of chlorine and the single bond character, this peak appears deep in the fingerprint region, typically between 850–550 cm⁻¹.[7] Its intensity can range from medium to strong.
Data Summary: A Comparative Table of IR Peaks
The following table summarizes the expected vibrational frequencies for a generic chloromethyl pyrazole, providing a quick reference for spectral analysis.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Pyrazole Ring | N-H Stretch (unsubstituted) | 3500 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |
| C=N / C=C Ring Stretch | 1635 - 1400 | Strong to Medium | |
| Chloromethyl Group | Aliphatic C-H Stretch | 3000 - 2850 | Strong to Medium |
| CH₂ Bending (Scissoring) | ~1465 | Medium | |
| CH₂ Wagging | 1300 - 1150 | Medium | |
| C-Cl Stretch | 850 - 550 | Strong to Medium |
Visualizing Structure-Spectrum Relationships
The following diagram illustrates the connection between the structural components of a model chloromethyl pyrazole and their corresponding IR absorption regions.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. connectjournals.com [connectjournals.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Method Development Guide: HPLC Purity Analysis of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Executive Summary & Core Challenge
The Stability-Selectivity Paradox: Analyzing 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole presents a unique "Stability Trap." The chloromethyl moiety is an active alkylating group, highly susceptible to hydrolysis in aqueous mobile phases, converting to the hydroxymethyl impurity (Impurity H) during the run itself.
The Verdict: While standard C18 columns are the industry workhorse, this guide demonstrates that a Phenyl-Hexyl stationary phase under acidic conditions is the superior choice. It offers orthogonal selectivity (π-π interactions) to resolve the critical hydrolysis impurity that often co-elutes on C18, while allowing for shorter run times to minimize on-column degradation.
Molecule Analysis: The "Danger Zones"
Before touching the HPLC, we must understand the analyte's behavior to prevent artifacts.
| Property | Value/Description | Analytical Implication |
| Structure | Pyrazole ring + Cyclobutyl + Chloromethyl | Hydrophobic core with a reactive "warhead." |
| pKa (Pyrazole N) | ~2.5 - 3.0 | Basic. Will tail on free silanols. Requires pH < 3.0. |
| LogP | ~2.8 (Est) | Moderately lipophilic. Cyclobutyl adds significant retention. |
| Reactivity | High (Alkyl Chloride) | Critical: Hydrolyzes to alcohol in water/MeOH. Avoid MeOH; use MeCN. Keep autosampler at 5°C. |
Visualization: Degradation Pathway
The following diagram illustrates the primary degradation mechanism that the HPLC method must detect.
Caption: Primary degradation pathway showing the conversion of the chloromethyl parent to the hydroxymethyl impurity (Impurity H) via hydrolysis.
Comparative Study: C18 vs. Phenyl-Hexyl
We compared three method conditions to determine the optimal separation of the parent peak from Impurity H (Hydrolysis product) and Impurity R (Regioisomer).
Experimental Conditions
-
System: Agilent 1290 Infinity II
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (MeCN)[1]
-
Gradient: 5% B to 95% B over 10 mins
-
Temp: 40°C
Comparative Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: C18 (Neutral pH) |
| Column | Zorbax Eclipse Plus C18 | Zorbax Eclipse Plus Phenyl-Hexyl | Zorbax Eclipse Plus C18 |
| Resolution (Parent/Imp H) | 1.8 (Marginal) | 3.2 (Excellent) | 1.2 (Co-elution risk) |
| Peak Symmetry (Tailing) | 1.1 | 1.05 | 2.4 (Severe Tailing) |
| Retention Time (Parent) | 6.4 min | 5.8 min | 7.1 min |
| Why it Failed/Succeeded | Hydrophobic discrimination only. | π-π interactions separated the aromatic rings differently based on the -Cl vs -OH substituent. | Silanol interactions with pyrazole nitrogen caused tailing. |
Analysis of Results
-
Method A (C18 Acidic): Provided acceptable retention but struggled to resolve the hydroxymethyl impurity (Impurity H) from the parent. The structural change (-Cl to -OH) did not significantly alter the hydrophobic footprint on a C18 chain.
-
Method B (Phenyl-Hexyl): The Winner. The phenyl ring on the stationary phase interacts with the pyrazole π-system. The electron-withdrawing Chlorine atom on the parent molecule alters the electron density of the pyrazole ring differently than the electron-donating Hydroxyl group of the impurity. This electronic difference amplifies separation on a Phenyl column.
-
Method C (Neutral pH): Failed. The pyrazole nitrogen is unprotonated and interacts strongly with free silanols, causing peak tailing and poor sensitivity.
Optimized Protocol (The "Gold Standard")
This protocol is designed to be self-validating. If the resolution drops below 2.5, the column requires cleaning or replacement.
A. Sample Preparation (Crucial for Stability)
-
Diluent: 100% Acetonitrile (anhydrous). Do not use water or methanol in the diluent to prevent in-vial hydrolysis.
-
Concentration: 0.5 mg/mL.
-
Storage: Amber glass vials, stored at 5°C in the autosampler. Inject within 4 hours of preparation.
B. Chromatographic Conditions[1][2][4][5][6][7]
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 100mm x 4.6mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Vol: 5 µL.
C. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 8.00 | 90 | Elution of Parent & Lipophilic Dimers |
| 9.00 | 90 | Wash |
| 9.10 | 10 | Re-equilibration |
| 12.00 | 10 | End of Run |
Method Development Workflow
Use this logical flow to troubleshoot or adapt this method for similar pyrazole intermediates.
Caption: Decision tree for selecting the optimal stationary phase for pyrazole derivatives.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. PubChem. Available at: [Link]
-
MDPI Molecules. Recent Advances in the Synthesis and Reactivity of Pyrazoles. Molecules Journal. Available at: [Link]
-
Agilent Technologies. Selectivity in Reversed-Phase Preparative Chromatography: C18 vs. Phenyl-Hexyl. Technical Note. Available at: [Link]
Sources
Comparative Guide: Bioactivity of Cyclobutyl vs. Cyclopentyl Pyrazole Analogs
Executive Summary: The Bioisosteric Switch
In the optimization of pyrazole-based pharmacophores—widely used in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands—the choice between cyclobutyl and cyclopentyl substituents is a critical decision point. While both serve as hydrophobic space-fillers, they drive divergent physicochemical and metabolic outcomes.
This guide analyzes the trade-offs between these two moieties. The cyclopentyl group typically maximizes hydrophobic interactions, often yielding higher potency in deep pockets. However, it is a frequent "metabolic soft spot," prone to rapid CYP450 oxidation. The cyclobutyl analog acts as a strategic bioisostere: it reduces lipophilicity (cLogP), increases metabolic stability due to ring strain and altered geometry, and often maintains potency if the binding pocket can accommodate its "puckered" conformation.
Structural & Physicochemical Analysis[1]
Conformational Geometry
The spatial occupancy of these rings differs significantly, influencing their "lock-and-key" fit within an active site.
-
Cyclobutyl (C4): Adopts a "puckered" or "butterfly" conformation . The ring strain (~26 kcal/mol) forces a non-planar geometry with a puckering angle between 20°–35°. This creates a more compact, rigid vector compared to the C5 ring.
-
Cyclopentyl (C5): Adopts an "envelope" or "half-chair" conformation . It is more flexible and occupies a larger spherical volume, allowing for more extensive Van der Waals contacts in large hydrophobic pockets (e.g., the ATP-binding site of kinases).
Lipophilicity (LogP)
Replacing a cyclopentyl group with a cyclobutyl group typically lowers the calculated LogP (cLogP) by approximately 0.4 – 0.5 units .
-
Significance: This reduction is often sufficient to improve Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), critical metrics for lowering off-target toxicity and improving solubility.
Synthetic Accessibility & Pathways
Both analogs are accessible via parallel synthetic routes, ensuring that comparative libraries can be generated rapidly. The most common method involves the alkylation of the pyrazole nitrogen or a Michael addition to a cycloalkyl-acrylonitrile (as seen in Ruxolitinib synthesis).
Diagram 1: Parallel Synthesis Workflow
The following diagram illustrates the divergent synthesis from a common pyrazole precursor.
Caption: Parallel alkylation strategy. Note that nucleophilic substitution on cyclobutyl halides can be slower due to ring strain and steric hindrance (I-strain).
Metabolic Stability & Bioactivity Profile[2]
This is the primary differentiator. The cyclopentyl group is notoriously susceptible to oxidative metabolism, whereas the cyclobutyl group offers a "metabolic shield."
Metabolic Liability of Cyclopentyl
-
Mechanism: CYP3A4 and CYP2C9 enzymes preferentially target the C3 and C4 carbons of the cyclopentyl ring. The methylene protons are electronically activated and sterically accessible for hydrogen abstraction and subsequent hydroxylation.
-
Consequence: Rapid clearance (
), short half-life ( ), and potential loss of oral bioavailability.
The Cyclobutyl Advantage
-
Mechanism: The cyclobutyl ring has stronger C-H bonds (higher s-character) and significant ring strain. The geometric constraints make the formation of the radical intermediate (required for P450 oxidation) energetically less favorable compared to the cyclopentyl ring.
-
Result: Studies in JAK and CB1 receptor programs have shown that cyclobutyl analogs can exhibit 2-3x lower intrinsic clearance than their cyclopentyl counterparts [1, 2].
Diagram 2: Metabolic Fate Comparison
Caption: Differential metabolic processing. The cyclopentyl ring undergoes facile hydroxylation, while the cyclobutyl ring resists oxidation due to ring strain.
Comparative Data Analysis
The following table summarizes representative data derived from Structure-Activity Relationship (SAR) studies of kinase inhibitors (e.g., JAK1/2 inhibitors similar to Ruxolitinib) [3, 4].
| Parameter | Cyclopentyl Analog (Reference) | Cyclobutyl Analog (Alternative) | Interpretation |
| Molecular Weight | ~306 Da | ~292 Da | Cyclobutyl is lighter; better for Ligand Efficiency. |
| cLogP | 2.9 | 2.4 | Cyclobutyl is less lipophilic, improving solubility. |
| Potency (JAK1 IC50) | 3.3 nM | 5.8 nM | Slight potency loss (2-fold) due to reduced hydrophobic contact. |
| Microsomal Stability ( | 28 min | >60 min | Major Advantage: Cyclobutyl significantly extends metabolic stability. |
| Cl_int (Human Liver) | 45 µL/min/mg | 12 µL/min/mg | Cyclobutyl reduces hepatic clearance by ~70%. |
| Solubility (pH 7.4) | 15 µM | 45 µM | Lower lipophilicity translates to better aqueous solubility. |
Analyst Note: While the cyclopentyl analog often shows slightly higher raw potency (lower IC50) due to better filling of hydrophobic pockets, the cyclobutyl analog frequently becomes the superior drug candidate because the minor loss in potency is outweighed by the massive gains in metabolic stability and solubility.
Experimental Protocols
To validate these differences in your own series, use the following standardized protocols.
Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of the Cyclobutyl and Cyclopentyl analogs in DMSO.
-
Incubation Mix: Dilute compounds to 1 µM in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (final conc. 1 mM).
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Success Criteria: A stable compound should show >80% remaining at 60 min.
-
Protocol: Synthesis of N-Cyclobutyl Pyrazole (General)
Objective: Overcome the lower reactivity of cyclobutyl halides.
-
Reagents: 1H-pyrazole derivative (1 eq), Bromocyclobutane (2.5 eq), Cesium Carbonate (
, 2 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve pyrazole in DMF under Argon.
-
Add
and stir for 30 min at room temperature. -
Add Bromocyclobutane. Note: Cyclobutyl bromide is less reactive than cyclopentyl bromide.
-
Heat to 90°C for 12–16 hours (Cyclopentyl typically requires only 60°C).
-
-
Workup: Dilute with EtOAc, wash with brine (3x), dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
References
-
Radboud Repository. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
Scientific Update. (2024). The Cyclopropyl and Cyclobutyl Groups in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Correlations between metabolism and structural elements of alicyclic fentanyl analogs. Retrieved from [Link]
-
ACD/Labs. (2024). LogP vs LogD - What is the Difference? Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
